molecular formula C10H13ClO3 B13176457 Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Katalognummer: B13176457
Molekulargewicht: 216.66 g/mol
InChI-Schlüssel: OXQGPPZKSVTRFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C10H13ClO3. This compound is characterized by its unique spiro structure, which includes a bicyclo[4.1.0]heptane ring system fused to an oxirane ring. The presence of a chlorine atom and a carboxylate ester group further adds to its chemical diversity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps. One common method includes the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Cold-chain transportation is often necessary to maintain the stability of the compound during storage and distribution .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro structure and functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Methyl 3’-chlorospiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate lies in its specific combination of a spiro structure, chlorine atom, and carboxylate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H13ClO3

Molekulargewicht

216.66 g/mol

IUPAC-Name

methyl 2'-chlorospiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H13ClO3/c1-13-8(12)10(11)9(14-10)4-2-3-6-5-7(6)9/h6-7H,2-5H2,1H3

InChI-Schlüssel

OXQGPPZKSVTRFT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(C2(O1)CCCC3C2C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.